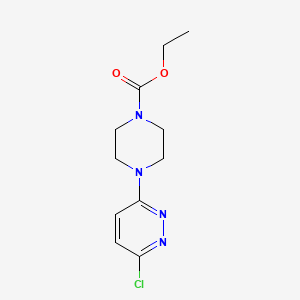

Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate

概要

説明

Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate is an organic compound with the molecular formula C11H15ClN4O2 and a molecular weight of 270.72 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate can be synthesized through multiple synthetic routes. One common method involves the condensation of cyclohexanone with methyl bromoacetate, followed by N-deprotection leading to spontaneous amide bond formation . Another method involves reacting cyclohexanone with glycine methyl ester and trimethylsilylcyanide (TMSCN) to obtain an intermediate, which, after nitrile reduction to amine, spontaneously forms the lactam ring .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems and continuous flow reactors to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

科学的研究の応用

Medicinal Chemistry Applications

Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Anticancer Activity

Research indicates that derivatives of piperazine compounds, including this compound, exhibit anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in cancer cell lines, suggesting a potential role in cancer therapy . The mechanism often involves modulation of signaling pathways crucial for tumor growth.

Neurological Disorders

The compound has also been explored for its effects on the central nervous system. It is hypothesized to act on muscarinic acetylcholine receptors, which play a significant role in cognitive functions and neurodegenerative diseases . Preliminary studies indicate that modifications to the piperazine ring can enhance selectivity and potency against specific receptor subtypes.

Synthesis and Structure-Activity Relationship Studies

Understanding the synthesis and structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties.

Synthetic Pathways

The synthesis typically involves multi-step reactions starting from readily available precursors. For example, the compound can be synthesized through the reaction of 6-chloropyridazine with piperazine derivatives under specific conditions to yield the desired carboxylate .

Structure-Activity Relationships

SAR studies have shown that modifications to the piperazine ring or the chloropyridazine moiety can significantly affect biological activity. For instance, substituents at specific positions can enhance binding affinity to target receptors or alter metabolic stability, thereby improving overall efficacy .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand how this compound behaves in biological systems.

Absorption and Distribution

Initial pharmacokinetic evaluations suggest favorable absorption characteristics when administered orally, with bioavailability rates indicating potential for therapeutic use .

Toxicological Profile

Toxicity assessments are crucial for any new pharmaceutical candidate. Early studies indicate that while some derivatives may cause irritation, comprehensive toxicological profiling is necessary to establish safety for human use .

Case Studies and Clinical Relevance

Several case studies illustrate the potential applications of this compound in clinical settings.

Case Study: Anticancer Research

A study focusing on a related piperazine derivative demonstrated significant anticancer activity against breast cancer cell lines, leading to further exploration of similar compounds in clinical trials . The findings underscore the importance of this class of compounds in oncology.

Case Study: Neurological Applications

Another investigation into muscarinic receptor modulators revealed promising results in animal models for cognitive enhancement, highlighting the potential of this compound as a lead compound for treating Alzheimer’s disease .

作用機序

The mechanism of action of Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

Ethyl 6-methoxy-3-methylindole-2-carboxylate: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.

1-(4-methyl-1-phenylsulfonyl)-1H-indol-3-yl)ethanone: Another related compound with unique biological activities.

生物活性

Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 270.72 g/mol. Its structure features a piperazine ring substituted with a chloropyridazine moiety, which is critical for its biological activity.

The compound's mechanism of action primarily involves interaction with specific biological targets, including enzymes and receptors. It has been noted for its potential to inhibit certain biological pathways, particularly those associated with infectious diseases. For instance, compounds with structural similarities have shown efficacy against protozoan infections caused by Cryptosporidium species .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties, particularly against protozoan pathogens. Research indicates that it may act as an inhibitor of the Cryptosporidium life cycle, which is significant given the severity of cryptosporidiosis in vulnerable populations .

Cardiotoxicity Concerns

Despite its promising biological activities, there are concerns regarding potential cardiotoxic effects due to inhibition of the hERG ion channel. This necessitates careful evaluation during drug development to mitigate risks associated with cardiac side effects .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound in relation to similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-isopropylphenyl)-piperazine | Piperazine ring with an isopropyl group | Lacks heteroatoms; primarily aromatic |

| 4-(6-fluoropyridazin-3-yl)piperazine | Similar piperazine structure but with fluorine | Fluorine may enhance lipophilicity |

| Ethyl 4-(6-bromopyridazin-3-yl)piperazine | Bromine instead of chlorine | Potentially different reactivity due to bromine's size |

This table illustrates how the halogenation pattern and structural features contribute to the distinct biological activities observed in this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiparasitic Efficacy : In vitro studies reported an effective reduction in Cryptosporidium viability at concentrations around , indicating moderate potency against this pathogen .

- Cardiotoxicity Assessment : A study highlighted the compound's interaction with hERG channels, suggesting that while it exhibits significant antimicrobial properties, the risk of cardiotoxicity could limit its therapeutic application .

- Synthesis and Optimization : Research on synthetic methodologies revealed various approaches to enhance the yield and purity of this compound, facilitating further biological evaluations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate?

- Methodology : The compound is typically synthesized via coupling reactions between chloropyridazine derivatives and piperazine intermediates. For example, ethyl chloroformate can react with 6-chloropyridazine-3-yl-piperazine under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane. Protecting groups (e.g., tert-butyl carbamate) are often employed to prevent side reactions .

- Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate gradients) and optimize stoichiometry to avoid byproducts like intramolecular cyclization .

Q. How is the compound characterized structurally and chemically?

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR (e.g., δ 1.3 ppm for ethyl CH, 3.5–4.5 ppm for piperazine protons) confirm regiochemistry and purity .

- Elemental Analysis : Validate molecular formula (e.g., CHClNO) with ≤0.4% deviation .

- Mass Spectrometry : MALDI-TOF or ESI-MS for molecular ion verification .

Q. What crystallographic methods are used to resolve its 3D structure?

- Software : SHELX suite (SHELXL for refinement, SHELXS for solution) is widely used for small-molecule crystallography. Data collection requires high-resolution (<1.0 Å) X-ray diffraction .

- Challenges : Address twinning or disorder in piperazine rings by refining occupancy ratios and applying restraints .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

- Strategies :

- Coupling Reagents : Use EDC/HOAt for efficient amide bond formation, reducing racemization .

- Solvent Selection : Anhydrous DMF or THF improves solubility of intermediates.

- Temperature Control : Maintain 0–5°C during exothermic steps (e.g., chloroformate activation) .

- Data-Driven Example : In related piperazine derivatives, yields increased from 60% to 95% by switching from DCM to acetone .

Q. What mechanistic insights exist for key reactions involving this compound?

- Case Study : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce substituents on the pyridazine ring. Density Functional Theory (DFT) studies suggest oxidative addition of aryl halides is rate-limiting .

- Contradictions : Intramolecular acylation observed in similar systems (e.g., formation of tetrahydrocarbazolones) highlights the need for steric protection of reactive sites .

Q. How is computational modeling applied to study its bioactivity?

- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like kinase enzymes. Parameters include flexible ligand conformers and rigid receptor grids .

- MD Simulations : Assess piperazine ring flexibility in aqueous environments using AMBER or GROMACS .

Q. What safety protocols are critical during handling?

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of fine particles .

- Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

- Storage : Keep in amber vials under inert gas (N/Ar) at –20°C to prevent hydrolysis .

特性

IUPAC Name |

ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4O2/c1-2-18-11(17)16-7-5-15(6-8-16)10-4-3-9(12)13-14-10/h3-4H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZCBKLKLNHOHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568605 | |

| Record name | Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100224-52-0 | |

| Record name | Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。